

Comprehensive Spectroscopic Characterization of 4-Acetoxy-2-tert-butylphenol: A Technical Guide

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Compound of Interest

Compound Name:	4-Acetoxy-2-tert-butylphenol
CAS No.:	717-47-5
Cat. No.:	B3395553

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Executive Summary

For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is a foundational requirement for quality control and downstream efficacy. **4-Acetoxy-2-tert-butylphenol** (CAS: 717-47-5)[1], also known as 3-tert-butyl-4-hydroxyphenyl acetate[2], is a highly functionalized phenolic acetate utilized in antioxidant research and complex organic synthesis.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of **4-Acetoxy-2-tert-butylphenol**. By synthesizing empirical data across Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Electron Ionization Mass Spectrometry (EI-MS), this guide moves beyond simple data reporting to explain the chemical causality behind the observed spectral phenomena.

Chemical Identity & Structural Overview

Before initiating any analytical workflow, establishing the core chemical identity is critical for predicting spectroscopic behavior.

- IUPAC / Common Names: **4-Acetoxy-2-tert-butylphenol**; 3-tert-butyl-4-hydroxyphenyl acetate; 2-tert-butylhydroquinone 4-acetate[2].
- Molecular Formula: C₁₂H₁₆O₃
- Molecular Weight: 208.25 g/mol
- Structural Features: A central benzene ring substituted with a phenolic hydroxyl group (C-1), a sterically bulky tert-butyl group at the ortho position (C-2), and an acetate ester at the para position (C-4).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following standardized protocols must be employed. Each step is designed to eliminate analytical artifacts.

NMR Spectroscopy Workflow

- Sample Preparation: Dissolve 10–15 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl₃).
- Causality for Solvent Choice: CDCl₃ is selected because it lacks exchangeable protons. Protic solvents (like Methanol-d₄) would undergo rapid deuterium exchange with the phenolic -OH, causing the critical hydroxyl signal to disappear from the ¹H spectrum.
- Calibration: Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to ensure absolute chemical shift accuracy.

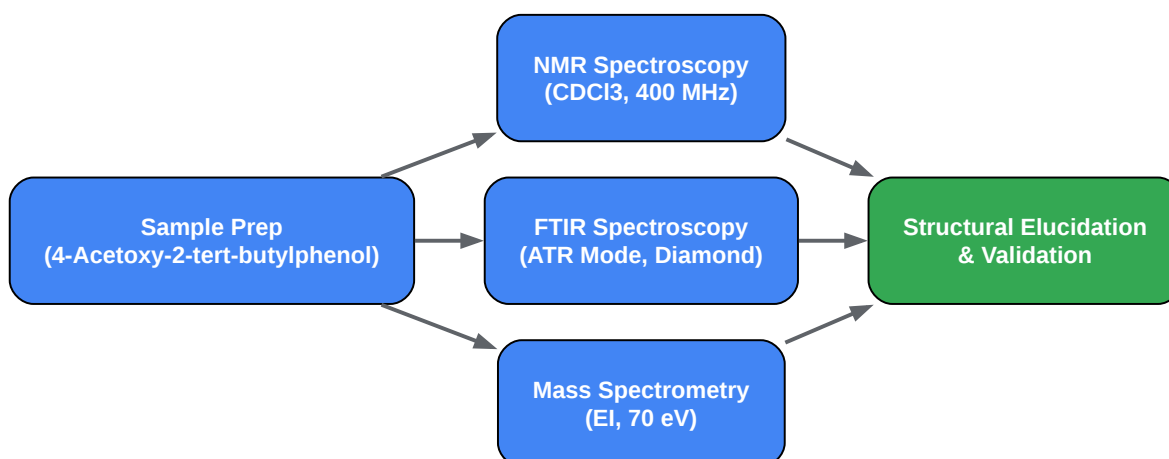
FTIR Spectroscopy (ATR Mode)

- Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond or ZnSe crystal.

- Causality for ATR over KBr: Traditional KBr pellet preparation exposes the sample to high pressure and ambient moisture, which can artificially alter the hydrogen-bonding network of the phenolic -OH. ATR preserves the native solid-state interactions.

Mass Spectrometry (GC-EI-MS)

- Ionization Parameter: Operate the electron ionization (EI) source at a standard 70 eV.
- Causality for 70 eV: This specific energy level is universally standardized because it imparts enough residual energy to the molecular ion to drive reproducible, diagnostic fragmentation pathways—specifically the cleavage of the acetate group.



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Analytical workflow for the spectroscopic validation of **4-Acetoxy-2-tert-butylphenol**.

Spectroscopic Data & Interpretation

The quantitative data below represents the expected spectroscopic profile based on the compound's structural electronics and sterics.

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is defined by the steric shielding of the tert-butyl group and the electron-withdrawing nature of the acetate group. The aromatic region displays a classic 1,2,4-trisubstituted splitting pattern.

Table 1: ^1H and ^{13}C NMR Assignments (CDCl_3 , 400 MHz / 100 MHz)

Position	^1H Shift (ppm)	Multiplicity (J in Hz)	^{13}C Shift (ppm)	Assignment / Structural Note
OH	~5.00	br s, 1H	-	Phenolic hydroxyl.
C-1	-	-	~151.0	Aromatic C-OH.
C-2	-	-	~137.5	Aromatic C-tBu.
C-3	~6.95	d (J = 2.5), 1H	~119.0	Aromatic CH (meta to C-5).
C-4	-	-	~143.0	Aromatic C-OAc.
C-5	~6.85	dd (J = 8.5, 2.5), 1H	~118.5	Aromatic CH (ortho to C-6, meta to C-3).
C-6	~6.65	d (J = 8.5), 1H	~116.0	Aromatic CH (ortho to C-5).
t-Butyl	~1.38	s, 9H	~29.5 (CH_3), 34.5 (C)	Massive singlet confirming the tert-butyl group.
Acetate	~2.28	s, 3H	~21.0 (CH_3), 170.5 (C=O)	Acetyl methyl group.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides immediate confirmation of both the phenol and the ester functional groups.

Table 2: FTIR (ATR) Diagnostic Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment & Causality
~3350 - 3450	Broad, Med	O-H stretch (Phenolic): Broadness indicates intermolecular H-bonding, though partially restricted by the bulky tert-butyl group.
~2960, 2870	Sharp, Med	C-H stretch: Aliphatic stretching from the tert-butyl and acetate methyl groups.
~1755	Sharp, Strong	C=O stretch (Phenolic acetate): Shifted significantly higher than standard aliphatic esters[3].
~1200	Sharp, Strong	C-O stretch: Ester single bond stretching.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides definitive proof of the molecular weight and the specific connectivity of the acetate group.

Table 3: EI-MS (70 eV) Fragmentation Data

m/z	Relative Abundance	Fragment Identity	Mechanism
208	~15-20%	$[M]^+$ (C ₁₂ H ₁₆ O ₃)	Intact molecular ion.
166	100% (Base)	$[M - 42]^+$ (C ₁₀ H ₁₄ O ₂)	Loss of neutral ketene (CH ₂ =C=O) from the acetate.
151	~40-50%	$[M - 42 - 15]^+$ (C ₉ H ₁₁ O ₂)	Subsequent loss of a methyl radical from the tert-butyl group.

Mechanistic Insights & Causality

To truly master the analytical profile of **4-Acetoxy-2-tert-butylphenol**, scientists must understand the physical chemistry driving these readouts.

The Phenolic Acetate IR Shift Anomaly

In standard aliphatic acetates, the carbonyl (C=O) stretch typically appears around 1735 cm⁻¹. However, in **4-Acetoxy-2-tert-butylphenol**, this peak shifts to ~1755 cm⁻¹[\[3\]](#).

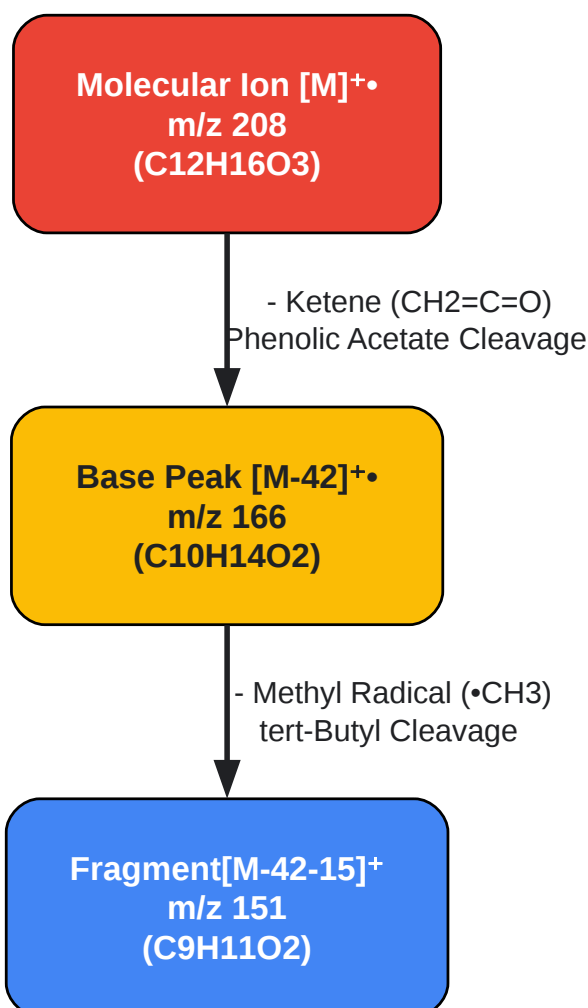
- **The Causality:** The oxygen atom of the ester is directly attached to an sp² hybridized aromatic ring. The lone pairs on this oxygen delocalize into the electron-deficient aromatic ring rather than participating in resonance with the carbonyl carbon. This lack of resonance increases the double-bond character of the C=O bond, requiring more energy to stretch, thereby pushing the frequency higher.

The Ketene Loss Fragmentation Pathway

Under 70 eV electron ionization, the molecular ion (m/z 208) undergoes a rapid, highly favorable rearrangement to expel a neutral molecule of ketene (CH₂=C=O, 42 Da), leaving a stable substituted hydroquinone radical cation at m/z 166.

- **Broader Scientific Context:** This specific thermal/ionization cleavage is a universal hallmark of phenolic acetates. Notably, the generation of highly reactive ketene gas from the thermal degradation of phenolic acetate moieties (such as Vitamin E acetate) has been heavily

studied in recent toxicological risk assessments regarding vaping-induced lung injuries (EVALI)[4].



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Electron ionization mass spectrometry (EI-MS) fragmentation pathway via ketene loss.

Steric Hindrance and Hydrogen Bonding

The tert-butyl group at C-2 acts as a massive steric shield adjacent to the C-1 hydroxyl group. In solution-state NMR (CDCl₃), this steric bulk physically prevents the -OH group from forming extensive intermolecular hydrogen-bonded polymeric networks with other molecules. Consequently, the -OH proton signal often appears sharper and slightly more upfield than it would in an unhindered phenol (like standard hydroquinone).

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